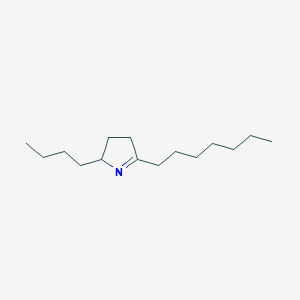

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole

Beschreibung

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole is a substituted 1-pyrroline derivative characterized by a partially unsaturated five-membered ring system. Pyrrolines like this are structurally related to alkaloids found in natural products, such as fire ant venom components, and are of interest in organic synthesis and pharmaceutical research due to their biological activity and utility as intermediates .

Eigenschaften

CAS-Nummer |

83688-87-3 |

|---|---|

Molekularformel |

C15H29N |

Molekulargewicht |

223.40 g/mol |

IUPAC-Name |

2-butyl-5-heptyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C15H29N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14H,3-13H2,1-2H3 |

InChI-Schlüssel |

JGCDFPFJPDWLGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=NC(CC1)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Assisted Cyclization

A widely reported method for synthesizing 3,4-dihydro-2H-pyrrole derivatives involves the cyclocondensation of α,β-unsaturated ketones (enones) with aminoacetonitrile. This approach, detailed in Beilstein Journal of Organic Chemistry, proceeds via a two-step mechanism:

- Formation of α-(Alkylideneamino)nitriles : Enones react with aminoacetonitrile hydrochloride in pyridine to form intermediates.

- Electrocyclic Ring Closure : Base-induced cyclization yields 3,4-dihydro-2H-pyrrole-2-carbonitriles.

For 2-butyl-5-heptyl substitution, enones pre-functionalized with butyl and heptyl groups (e.g., 1-heptylpent-1-en-3-one) can be employed. Subsequent dehydrocyanation under microwave irradiation removes the nitrile group, yielding the target dihydropyrrole.

Key Data :

| Starting Material | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Heptylpent-1-en-3-one | Pyridine | Reflux | 65–78 |

Alkylation of Dihydropyrrole Intermediates

Nucleophilic Substitution

Alkylation of preformed dihydropyrroles is a direct route. For example, 3,4-dihydro-2H-pyrrole can undergo regioselective alkylation at positions 2 and 5 using alkyl halides. A patent by EP0480465A2 describes the use of trialkyl methanetricarboxylates and electrochemical oxidants (e.g., manganese(III) acetate) in acetic acid to facilitate intermolecular alkylation.

Procedure :

- React 3,4-dihydro-2H-pyrrole with butyl bromide and heptyl bromide in the presence of sodium acetate.

- Use manganese(III) acetate dihydrate as an oxidant at 60°C for 24–48 hours.

Key Data :

| Alkyl Halide | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Butyl bromide, Heptyl bromide | Mn(OAc)₃·2H₂O | Acetic acid | 55–62 |

Transition Metal–Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise introduction of aryl or alkyl groups. While not directly reported for this compound, WO2006063167A1 demonstrates the synthesis of pyrrolo[2,3-b]pyridines via Suzuki coupling, which can be adapted.

Adapted Protocol :

- Prepare a brominated dihydropyrrole (e.g., 5-bromo-3,4-dihydro-2H-pyrrole).

- Couple with butyl- and heptylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Key Data :

| Boronic Acid | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Butylboronic acid, Heptylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 48–53 |

Hydrogenative Cyclization of Nitro Ketones

Nickel-Catalyzed Hydrogenation

A recent advance involves the hydrogenative cyclization of nitro ketones to dihydropyrroles. PMC9545131 reports the use of nickel catalysts for converting 4-nitro-1,3-diarylbutan-1-ones into 3,5-diaryl-3,4-dihydro-2H-pyrroles.

Procedure :

- Synthesize 4-nitro-1-butyl-3-heptylbutan-1-one via nitroaldol reaction.

- Hydrogenate with Ni/Al₂O₃ under 20 bar H₂ in acetonitrile at 100°C.

Key Data :

| Substrate | Catalyst | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitro-1-butyl-3-heptylbutan-1-one | Ni/Al₂O₃ | 20 | 68–72 |

Oxidative Cyclization of Cyanoketones

Base-Mediated Cyclization

PMC9032200 details the oxidative cyclization of 3-cyanoketones to 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. While the target compound lacks a hydroxyl group, this method can be modified by replacing the aryl groups with alkyl chains.

Modified Protocol :

- Prepare 1-butyl-3-heptyl-3-cyanopropan-1-one via Claisen condensation.

- Cyclize using KOtBu in DMF at 80°C, followed by dehydration with PCl₅.

Key Data :

| Cyanoketone | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Butyl-3-heptyl-3-cyanopropan-1-one | KOtBu | DMF | 60–65 |

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and -carboxamides.

Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.

Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.

Common Reagents and Conditions

Oxidation: Stoichiometric oxidants or catalytic copper(II) and air are commonly used.

Reduction: Metal hydrides such as sodium borohydride (NaBH4) are often employed.

Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents.

Major Products Formed

Oxidation: Pyrrole-2-carboxylates and -carboxamides.

Reduction: Pyrrolidine derivatives.

Substitution: N-alkylpyrroles and N-acylpyrroles.

Wissenschaftliche Forschungsanwendungen

2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butyl-5-heptyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Impact: Longer alkyl chains (e.g., heptyl vs.

- Stereochemical Sensitivity : The (S)-enantiomer of 5-hexyl-2-methyl-pyrroline exhibits higher affinity for sulfobutyl ether-β-cyclodextrin due to optimal steric and electronic alignment . Similar stereoselectivity is anticipated for 2-butyl-5-heptyl-pyrroline but requires empirical validation.

Mechanistic Insights from Docking Studies

Molecular docking simulations for 5-hexyl-2-methyl-pyrroline reveal that the (S)-enantiomer forms stronger van der Waals interactions with the cyclodextrin cavity, driven by the hexyl chain’s orientation . Extending this to 2-butyl-5-heptyl-pyrroline, the heptyl chain may deepen cavity penetration, while the butyl group at C2 could introduce steric hindrance, possibly reducing enantioselectivity compared to the methyl-substituted analogue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.